molecular formula C19H24ClN3O B6071546 1-[1-(2-butynoyl)-3-piperidinyl]-4-(3-chlorophenyl)piperazine

1-[1-(2-butynoyl)-3-piperidinyl]-4-(3-chlorophenyl)piperazine

Cat. No. B6071546
M. Wt: 345.9 g/mol
InChI Key: MWPNUEOQCQVXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-butynoyl)-3-piperidinyl]-4-(3-chlorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The mechanism of action of 1-[1-(2-butynoyl)-3-piperidinyl]-4-(3-chlorophenyl)piperazine is not fully understood. However, it has been reported to act as a potent antagonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It has also been reported to have affinity for other neurotransmitter receptors, including the dopamine D2 receptor and the alpha-2 adrenergic receptor.
Biochemical and Physiological Effects:
1-[1-(2-butynoyl)-3-piperidinyl]-4-(3-chlorophenyl)piperazine has been reported to have several biochemical and physiological effects. It has been shown to increase dopamine and noradrenaline levels in the prefrontal cortex, which may contribute to its potential therapeutic effects in the treatment of depression and schizophrenia. It has also been reported to decrease serotonin levels in the prefrontal cortex, which may contribute to its potential anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[1-(2-butynoyl)-3-piperidinyl]-4-(3-chlorophenyl)piperazine in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its potential for off-target effects on other neurotransmitter systems, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on 1-[1-(2-butynoyl)-3-piperidinyl]-4-(3-chlorophenyl)piperazine. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including anxiety, depression, and schizophrenia. Another direction is to investigate its effects on other neurotransmitter systems, including the dopamine and noradrenaline systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects. Finally, there is a need for the development of more selective and potent compounds for investigating the role of the 5-HT2A receptor in various physiological and pathological processes.

Synthesis Methods

The synthesis of 1-[1-(2-butynoyl)-3-piperidinyl]-4-(3-chlorophenyl)piperazine involves the reaction of 3-chlorophenylpiperazine with 2-butynoyl chloride in the presence of a base to yield the intermediate product, which is then reacted with piperidine to obtain the final product. This method has been reported in several research articles and has been optimized for high yield and purity.

Scientific Research Applications

1-[1-(2-butynoyl)-3-piperidinyl]-4-(3-chlorophenyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including anxiety, depression, and schizophrenia. In neuroscience, it has been studied for its effects on neurotransmitter systems, including dopamine, serotonin, and noradrenaline. In pharmacology, it has been investigated for its potential as a drug target for various diseases.

properties

IUPAC Name

1-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]but-2-yn-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O/c1-2-5-19(24)23-9-4-8-18(15-23)22-12-10-21(11-13-22)17-7-3-6-16(20)14-17/h3,6-7,14,18H,4,8-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPNUEOQCQVXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCCC(C1)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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